2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate
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Overview
Description
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl with 4-methoxyphenylmethanone in the presence of acrolein and trifluoroethanol. The reaction is stirred at 40°C for three hours, and the progress is monitored by thin-layer chromatography (TLC) using a solvent system of ethyl acetate and hexane in a 1:2 ratio .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on tumor cells.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate involves its interaction with molecular targets such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). It inhibits the efflux pumps responsible for multidrug resistance, thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline: Shares a similar scaffold and has been studied for its antiproliferative activity.
Lamellarin-resembling annelated azaheterocyclic carbaldehydes: Known for their cytotoxic effects on tumor cells.
Uniqueness
2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate is unique due to its specific structure, which allows it to effectively inhibit P-glycoprotein and multidrug resistance-associated proteins. This makes it a promising candidate for overcoming multidrug resistance in cancer therapy .
Properties
CAS No. |
70400-78-1 |
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Molecular Formula |
C33H34N2O6 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
[2-(6,7-dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-yl] benzoate |
InChI |
InChI=1S/C33H34N2O6/c1-37-27-16-22-10-13-34-31(25(22)19-30(27)40-4)33(41-32(36)21-8-6-5-7-9-21)12-15-35-14-11-23-17-28(38-2)29(39-3)18-24(23)26(35)20-33/h5-10,13,16-19,26H,11-12,14-15,20H2,1-4H3 |
InChI Key |
BFWMMRHBHRTHRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)(C4=NC=CC5=CC(=C(C=C54)OC)OC)OC(=O)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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